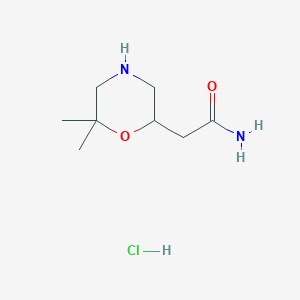

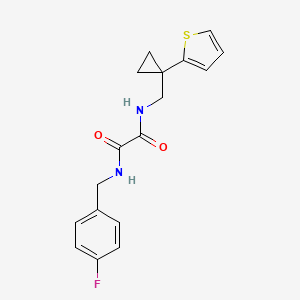

N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

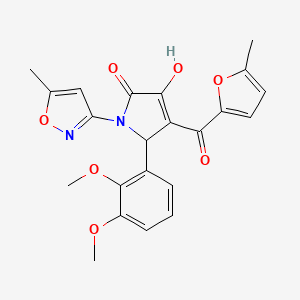

“N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide” is a complex organic compound. It contains several functional groups including a fluorobenzyl group, a thiophene ring, a cyclopropyl group, and an oxalamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of a fluorobenzyl group and a thiophene ring suggests that the compound could have aromatic properties. The cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity .

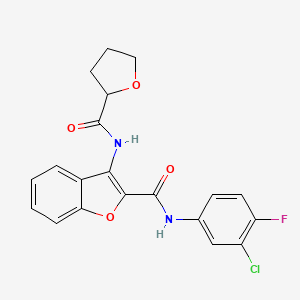

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions, while the oxalamide group could participate in condensation reactions .

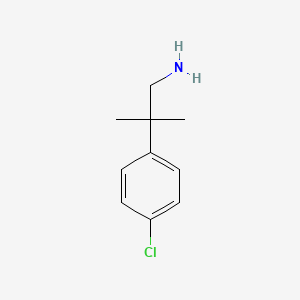

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity, while the cyclopropyl group could affect its shape and polarity .

Scientific Research Applications

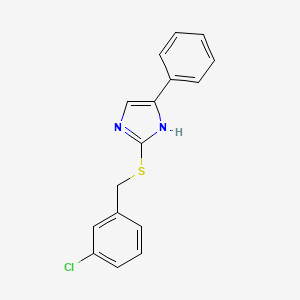

Role of Oxalamide-Based Compounds in Neuroscience

- Orexin Receptor Antagonists: Compounds like SB-649868, with structural components similar to oxalamide derivatives, have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. This suggests potential applications of oxalamide-based compounds in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

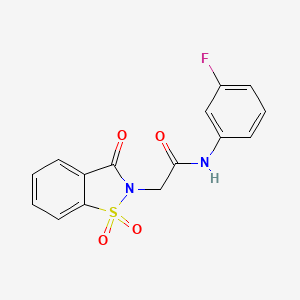

Applications in Medicinal Chemistry

- Cyclooxygenase-2 Inhibitors: The synthesis and evaluation of compounds like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have shown selective inhibition of cyclooxygenase-2 (COX-2), indicating the utility of related structures in developing therapies for conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Chemical Stability and Reactivity

- Stability and Reactivity of Oxalamide-Based Carbenes: The study of oxalamide-based carbene compounds, like the reactivity and synthesis of cyclopropanation products and selenides, showcases the chemical reactivity and potential for creating novel structures with specific functionalities, which could be applicable in the development of new materials or catalysts (Braun et al., 2012).

Potential in Drug Discovery

- Na+/Ca2+ Exchange Inhibitors: The development of compounds like YM-244769 as selective Na+/Ca2+ exchange inhibitors highlights the potential therapeutic applications of similar structures in neuroprotection and treatment of conditions involving neuronal cell damage (Iwamoto & Kita, 2006).

Synthesis and Biological Activity

- Synthesis and Larvicidal Activity: The creation of pyrimidine-linked morpholinophenyl derivatives demonstrates the diverse chemical synthesis capabilities and potential biological activities, including significant larvicidal activity, of compounds with complex structures (Gorle et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c18-13-5-3-12(4-6-13)10-19-15(21)16(22)20-11-17(7-8-17)14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOLPHYVNZRWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-nitrobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2448325.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)

![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)

![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)

![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)